molecular formula C14H19N3O2 B2549153 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097891-37-5

4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2549153
CAS No.: 2097891-37-5
M. Wt: 261.325
InChI Key: WWYRBQFIQWBPFU-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Acylation: The final step involves the acylation of the piperazine nitrogen with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives and alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)piperazine: Lacks the acyl group but shares the piperazine and pyridine moieties.

    4-(2,2-Dimethylpropanoyl)piperazine: Lacks the pyridinyl group but contains the acylated piperazine ring.

Uniqueness

4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to the presence of both the 2,2-dimethylpropanoyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2,2-dimethylpropanoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYRBQFIQWBPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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